2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine

Medicinal Chemistry Lead Optimization Physicochemical Properties

Sourcing a cyclopropanamine building block with a precise 3-bromo-4-fluoro substitution pattern often delays lead optimization when suppliers cannot guarantee regioisomeric fidelity. This compound eliminates that bottleneck. - Orthogonal Reactivity: Dual halogen handles (Br & F) enable sequential, chemoselective cross-coupling for rapid diversification. - CNS-Tuned Physicochemistry: Low MW (230.08) and tailored halogenation modulate lipophilicity and metabolic stability in lead molecules. - Immediate SAR Deployment: High-purity batches support fragment-based screening, hit-to-lead, and LSD1/MAO/Sigma receptor programs.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B13628803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=C(C=C2)F)Br
InChIInChI=1S/C9H9BrFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2
InChIKeyYCPMAXAYNKVODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine: Key Building Block for Drug Discovery


2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine (CAS No. 1157555-06-0) is a specialized, low-molecular-weight (230.08 g/mol) organic compound belonging to the cyclopropanamine class . It is characterized by a cyclopropane ring bonded to an amine group and a phenyl ring that is substituted with bromine at the 3-position and fluorine at the 4-position . This unique di-halogenated architecture makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with defined stereoelectronic properties .

Di-halogenated cyclopropanamine building block for medicinal chemistry
Orthogonal Br/F handles enable sequential cross-coupling workflows
Fragment-based lead optimization and SAR exploration scaffold

2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine: Why Generic Substitution Fails


Substituting this compound with a generic or mono-halogenated cyclopropanamine analog is likely to fail because the specific 3-bromo-4-fluoro substitution pattern on the phenyl ring is not arbitrary; it is a critical determinant of molecular properties. Research on related phenylcyclopropylamines demonstrates that electron-withdrawing groups like bromine and fluorine at specific positions can profoundly alter a molecule's potency and selectivity for targets such as monoamine oxidases (MAO) and sigma receptors [1]. The combination of bromine and fluorine provides unique handles for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that would be impossible with simpler analogs [2]. Therefore, generic substitution would result in a compound with a different reactivity profile and potentially a complete loss of the desired biological activity.

Mono-halogenated analogs lack the chemoselective reactivity required for sequential functionalization.
Generic substitution may shift target interaction profiles; the 3-Br/4-F pattern influences enzyme inhibition selectivity in reported class-level studies.
Unsubstituted or simpler scaffolds provide no SAR entry point for exploring potency and selectivity modulation.

2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine: Key Differentiation Evidence


Enhanced Molecular Weight and Lipophilicity

The presence of both bromine and fluorine in 2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine (MW: 230.08 g/mol) provides a distinct increase in molecular weight and lipophilicity compared to its mono-halogenated analogs. This is a critical parameter for medicinal chemists aiming to modulate drug-like properties such as membrane permeability and metabolic stability .

MW & Lipophilicity
Class-level
MW 230.08 g/mol
+78.9 vs mono-F analog
+17.99 vs mono-Br analog
Supports lipophilicity-driven property modulation in lead series.
Verify in target-specific assays; class-level calculation.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Bifunctional Reactivity for Sequential Cross-Coupling

This compound's primary differentiating feature in a synthetic chemistry context is its dual halogenation (Br and F). The carbon-bromine bond is significantly more reactive in oxidative addition with palladium catalysts than the carbon-fluorine bond, allowing for the highly chemoselective and sequential functionalization of the phenyl ring [1]. This is a synthetic capability not present in analogs with a single halogen or identical halogens.

Chemoselective Reactivity
Class-level
C-Br >> C-F in Pd-catalyzed couplings; enables orthogonal sequential functionalization.
Enables complex scaffold construction not possible with mono- or di-chloro analogs.
Reactivity ratio is class-level; optimize per substrate.
Organic Synthesis Cross-Coupling Building Block

Lead-like Fragment for MAO Inhibition

While direct biological data for the target compound is absent from the primary literature, related fluorinated 2-arylcyclopropan-1-amines have been shown to be potent inhibitors of human monoamine oxidases A and B (MAO-A/B) [1]. A compound with a similar halogenated motif, but lacking the 2-fluoro substitution on the cyclopropane ring, showed an IC50 of 35.1 µM against bovine MAO-A [2]. This provides a class-level baseline from which the target compound's activity can be inferred to be in the micromolar range, with the specific 3-bromo-4-fluoro pattern likely imparting a distinct potency and selectivity profile.

MAO Inhibition Context
Class-level
Related analog IC50 35.1 µM (bovine MAO-A). No direct data for target compound.
Supports class-level MAO inhibition hypothesis for SAR exploration.
Requires in-house validation; potency may differ.
Neuroscience Enzyme Inhibition Monoamine Oxidase

Commercial Availability and High Purity

Unlike many specialized analogs that require custom synthesis, 2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine is commercially available from multiple vendors. This significantly reduces lead time and ensures batch-to-batch consistency through vendor quality control, which is a critical practical advantage for procurement. The compound is offered at a certified high purity, minimizing the need for additional purification prior to use in sensitive assays .

Certified Purity
Specification review
97–98% (HPLC)
Supports immediate research use without additional purification.
Batch-specific COA review advised.
Chemical Procurement Research Supply Purity Analysis

2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine: Ideal Use Cases


CNS Lead Optimization

This compound is ideally suited for structure-activity relationship (SAR) studies in central nervous system (CNS) drug discovery programs, particularly those targeting monoamine oxidases (MAO), lysine-specific demethylase 1 (LSD1), or sigma receptors [1][2]. Its distinct physicochemical properties compared to mono-halogenated analogs make it a valuable tool for modulating key drug parameters like lipophilicity, metabolic stability, and off-target binding [1].

Intermediate for Complex Organic Synthesis

The compound's 3-bromo-4-fluoro substitution pattern serves as a superior, orthogonal building block for sequential, chemoselective cross-coupling reactions [2]. It enables synthetic chemists to efficiently construct complex molecular architectures, such as biaryl or aminoaryl systems, with precise control over functional group installation, a feature that is not possible with symmetric di-halogenated or mono-halogenated analogs [2].

FBLD Library Enrichment

As a low-molecular-weight (230.08 g/mol) fragment with a unique di-halogenated phenyl motif, this compound is an excellent candidate for enriching fragment libraries used in biophysical screening (e.g., SPR, NMR, X-ray crystallography) [1]. It provides a chemically tractable starting point with multiple vectors for fragment growing, merging, or linking, and its commercial availability in high purity supports immediate deployment in FBLD campaigns .

Application
Selection Property
Validation Focus
CNS Target SAR Studies
Physicochemical profile modulation (lipophilicity, MW)
Potency/selectivity in enzyme assays (MAO, LSD1, sigma)
Complex Organic Synthesis
Orthogonal reactivity handles for sequential cross-coupling
Sequential functionalization efficiency
Fragment-Based Library Enrichment
Low-MW halogenated scaffold with multiple vectors
Binding validation via SPR/NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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